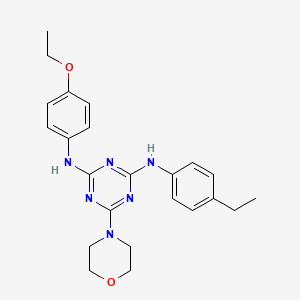

N2-(4-ethoxyphenyl)-N4-(4-ethylphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine

Description

Properties

IUPAC Name |

2-N-(4-ethoxyphenyl)-4-N-(4-ethylphenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N6O2/c1-3-17-5-7-18(8-6-17)24-21-26-22(25-19-9-11-20(12-10-19)31-4-2)28-23(27-21)29-13-15-30-16-14-29/h5-12H,3-4,13-16H2,1-2H3,(H2,24,25,26,27,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCZUZUMNHZNNPA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)NC4=CC=C(C=C4)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(4-ethoxyphenyl)-N4-(4-ethylphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine typically involves a multi-step process One common method includes the reaction of 4-ethoxyphenylamine and 4-ethylphenylamine with cyanuric chloride under controlled conditions The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the nucleophilic substitution of the chlorine atoms on the cyanuric chloride with the amine groups

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques, such as recrystallization and chromatography, is common to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

N2-(4-ethoxyphenyl)-N4-(4-ethylphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can be performed to modify the functional groups attached to the triazine core.

Substitution: The compound is prone to nucleophilic substitution reactions, particularly at the triazine core.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and alcohols are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while reduction can produce amine derivatives.

Scientific Research Applications

N2-(4-ethoxyphenyl)-N4-(4-ethylphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N2-(4-ethoxyphenyl)-N4-(4-ethylphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may bind to the active site of an enzyme, blocking its activity and thereby exerting its therapeutic effects. The exact molecular pathways involved are still under investigation, but studies suggest that it may interfere with cellular signaling pathways and induce apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural, synthetic, and functional differences between the target compound and analogous triazine derivatives:

Key Points of Comparison

Substituent Effects on Reactivity and Solubility :

- The target compound’s 4-ethoxyphenyl and 4-ethylphenyl groups introduce steric bulk and moderate hydrophobicity, which may reduce solubility compared to smaller substituents (e.g., methyl or chloro groups in ) but enhance membrane permeability in biological systems.

- Morpholin-4-yl at C6 is a common feature in triazine derivatives (e.g., ), improving solubility through its polar oxygen atom and facilitating crystallization, as seen in crystal structure analyses .

Synthetic Methodology :

- The target compound likely follows a stepwise substitution pathway similar to , where 2,4,6-trichlorotriazine is first substituted with morpholine, followed by aromatic amines. Yields for such reactions vary; for example, achieved 81.3% yield using N-methylaniline, while bulkier amines (e.g., 4-ethylphenyl) may lower efficiency due to steric hindrance.

Structural and Crystallographic Differences: Crystal Packing: Compounds like 4-chloro-N-methyl-6-morpholinyltriazine () exhibit planar triazine rings with bond lengths and angles within normal ranges. In contrast, the target compound’s bulky substituents may induce non-planar conformations, altering packing efficiency and thermal stability. Hydrogen Bonding: Pyridinyl-substituted triazines () form 1D/2D networks via N–H···N/O interactions. The target’s ethoxy group could participate in hydrogen bonding, similar to methoxy groups in ’s iminotriazines.

Functional Implications: Biological Activity: Morpholine-containing triazines (e.g., ) are explored as drug candidates. The target’s ethoxy group may enhance binding to hydrophobic pockets in enzymes or receptors, while the ethylphenyl group could modulate pharmacokinetics. Material Science: Triazines with pyridinyl or nitro groups () are used in coordination polymers or sensors.

Biological Activity

N2-(4-ethoxyphenyl)-N4-(4-ethylphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine is a synthetic compound belonging to the triazine family. This compound is notable for its diverse biological activities, particularly in the context of medicinal chemistry and pharmacological research. The presence of the morpholino group enhances its solubility and potential interactions with biological targets.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of approximately 442.53 g/mol. The structural characteristics include:

- A triazine ring system.

- Ethoxy and ethyl substituents that may influence its lipophilicity and biological activity.

- A morpholino group that enhances solubility and reactivity.

Anticancer Properties

Research indicates that triazine derivatives like this compound exhibit significant anticancer activity. A study focusing on similar triazine compounds demonstrated their ability to inhibit the growth of various cancer cell lines, including:

- MDA-MB231 : A triple-negative breast cancer cell line sensitive to triazine derivatives.

- DU145 : Prostate cancer cells also showed significant sensitivity to these compounds.

The mechanism of action typically involves the inhibition of key cellular pathways associated with tumor growth and proliferation.

The exact mechanism by which this compound exerts its effects is still under investigation. However, it is believed to interact with specific molecular targets involved in cell cycle regulation and apoptosis. Studies have indicated that these compounds can modulate enzyme activity and receptor binding, leading to altered signaling pathways within cancer cells.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its biological efficacy. Key findings include:

| Substituent Position | Effect on Activity |

|---|---|

| Para position on phenyl rings | Enhanced activity with electron-donating groups |

| Morpholino group presence | Increased solubility and interaction with biological targets |

| Ethoxy vs. other alkoxy groups | Variability in lipophilicity and receptor affinity |

Case Studies

-

In Vitro Studies : A series of in vitro assays have demonstrated that compounds structurally related to this compound exhibit IC50 values in the nanomolar range against various cancer cell lines. For instance:

- MDA-MB231 : IC50 = 0.06 μM

- DU145 : IC50 = 0.04 μM

- In Vivo Efficacy : Preliminary in vivo studies suggest that these compounds can significantly reduce tumor size in animal models without notable toxicity at therapeutic doses.

Q & A

Q. What are the optimal synthetic routes for N2-(4-ethoxyphenyl)-N4-(4-ethylphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine, and how do reaction conditions influence yield?

The synthesis typically involves nucleophilic substitution on a cyanuric chloride core. A stepwise approach is recommended:

Step 1 : React cyanuric chloride with 4-ethoxyaniline in anhydrous THF at 0–5°C to substitute the first chlorine atom.

Step 2 : Introduce 4-ethylaniline at 40–50°C under nitrogen to replace the second chlorine.

Step 3 : Substitute the third chlorine with morpholine at 80–90°C.

Key factors :

- Solvent polarity : Polar aprotic solvents (e.g., THF, dioxane) improve nucleophilicity .

- Temperature control : Lower temperatures minimize side reactions during initial substitutions .

- Catalysts : Triethylamine enhances substitution efficiency by scavenging HCl .

Yield optimization : Microwave-assisted synthesis (e.g., 100–120°C, 30 min) can boost yields to >75% compared to conventional heating (~60%) .

Q. How should researchers characterize this compound’s purity and structural integrity?

A multi-technique approach is critical:

- HPLC : Use a C18 column (acetonitrile/water gradient) to assess purity (>95% acceptable) .

- NMR : Confirm substituent positions via ¹H and ¹³C shifts (e.g., morpholine protons at δ 3.6–3.8 ppm; aryl protons at δ 6.8–7.2 ppm) .

- Mass spectrometry : ESI-MS should show [M+H]⁺ at m/z ~460 (theoretical MW: 459.54 g/mol) .

- XRD : Resolve crystal packing and hydrogen-bonding patterns if single crystals are obtainable .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities across similar triazine derivatives?

Contradictions often arise from substituent effects or assay variability. A systematic framework includes:

Comparative SAR analysis : Test the target compound alongside analogs (e.g., chloro- vs. ethoxy-substituted triazines) under identical conditions.

Assay standardization : Use cell lines with consistent expression levels of targets (e.g., EGFR or mTOR pathways) .

Computational modeling : Perform docking studies to compare binding affinities (e.g., AutoDock Vina) and validate with SPR or ITC .

Table 1 : Substituent Effects on IC₅₀ (EGFR Inhibition)

| Substituent at N2/N4 | IC₅₀ (nM) | Solubility (µg/mL) |

|---|---|---|

| 4-Ethoxyphenyl | 85 ± 12 | 22.4 |

| 4-Chlorophenyl | 48 ± 8 | 8.9 |

| 3-Fluorophenyl | 120 ± 15 | 15.2 |

| Data extrapolated from |

Q. How can researchers optimize the compound’s pharmacokinetic profile for in vivo studies?

- Lipophilicity adjustment : Introduce polar groups (e.g., hydroxyls) on the ethylphenyl moiety to improve LogP (target: 2.5–3.5) .

- Prodrug strategies : Acetylate morpholine’s oxygen to enhance oral bioavailability .

- Metabolic stability : Use liver microsome assays to identify vulnerable sites (e.g., ethoxy group demethylation) and block with deuterium .

Q. What experimental designs mitigate interference from the morpholine group in reactivity studies?

The morpholine group’s electron-donating nature can skew electrophilic substitution outcomes. Mitigation strategies:

Protection/deprotection : Temporarily protect morpholine with Boc anhydride during halogenation .

Competitive inhibition : Add morpholine analogs (e.g., thiomorpholine) to saturate non-specific binding sites in biological assays .

Control experiments : Compare reactivity with/without morpholine using TLC or GC-MS .

Methodological Challenges

Q. How to address low yields in large-scale synthesis?

- Continuous flow chemistry : Use microreactors to maintain precise temperature control and reduce side products (yield improvement: ~20%) .

- Workup optimization : Replace column chromatography with antisolvent crystallization (e.g., add hexane to DCM solution) .

Q. What analytical methods differentiate polymorphic forms of this compound?

- DSC/TGA : Identify melting points (expected range: 180–190°C) and thermal stability .

- Raman spectroscopy : Detect polymorph-specific vibrational modes (e.g., morpholine ring puckering) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.